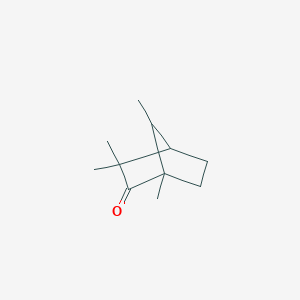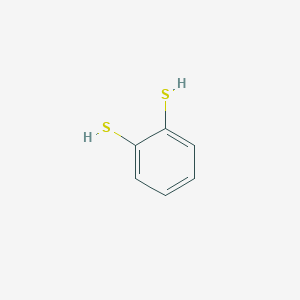![molecular formula C10H13N5S B097209 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine CAS No. 17050-87-2](/img/structure/B97209.png)
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine is a chemical compound that has been extensively studied due to its potential applications in scientific research. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry and pharmacology. In
Wirkmechanismus
The mechanism of action of 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine involves the inhibition of the enzyme cGAS. This enzyme is responsible for detecting viral DNA in the cytoplasm of infected cells and initiating the innate immune response. By inhibiting cGAS, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine can prevent the immune response from being activated, which can be beneficial in certain disease states.
Biochemical and Physiological Effects:
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of interferon-beta, which is a cytokine that is involved in the immune response. Additionally, the compound has been found to inhibit the replication of viruses such as Zika virus and dengue virus. In cancer cells, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been found to inhibit cell proliferation and induce cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine in lab experiments is its potency as an inhibitor of cGAS. The compound has been shown to be highly effective at inhibiting the enzyme, making it a valuable tool for researchers studying the innate immune response. However, one of the limitations of using 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine is its potential toxicity. The compound has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine. One area of research is the development of more potent and selective inhibitors of cGAS. Additionally, the compound's antiviral activity against a variety of viruses makes it a promising candidate for further study in the development of antiviral therapies. Finally, the compound's potential role in the treatment of cancer warrants further investigation, particularly in the development of combination therapies that target multiple pathways involved in cancer cell proliferation and survival.
Conclusion:
In conclusion, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine is a valuable tool for researchers studying the innate immune response, antiviral therapies, and cancer. Its potency as an inhibitor of cGAS and its ability to inhibit the replication of viruses make it a promising candidate for further study. However, its potential toxicity and limitations in certain experiments must be taken into consideration. Future research should focus on the development of more potent and selective inhibitors of cGAS, as well as the compound's potential role in the treatment of cancer.
Synthesemethoden
The synthesis of 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine involves the reaction of 2-amino-5-methylthiazole with cyclopentanone in the presence of ammonium acetate. The resulting product is then reacted with methyl iodide to form the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme cGAS, which is involved in the innate immune response. The compound has also been found to have antiviral activity against a variety of viruses, including Zika virus and dengue virus. Additionally, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been used to study the role of cyclic GMP-AMP synthase (cGAS) in cancer cells.
Eigenschaften
CAS-Nummer |
17050-87-2 |
|---|---|
Produktname |
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine |
Molekularformel |
C10H13N5S |
Molekulargewicht |
235.31 g/mol |
IUPAC-Name |
3-cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H13N5S/c1-16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
TYWAXLMSNZEDKZ-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1N=NN2C3CCCC3 |
Kanonische SMILES |
CSC1=NC=NC2=C1N=NN2C3CCCC3 |
Andere CAS-Nummern |
17050-87-2 |
Synonyme |
v-Triazolo[4,5-d]pyrimidine, (3H), 3-cyclopentyl-7-metylthio- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





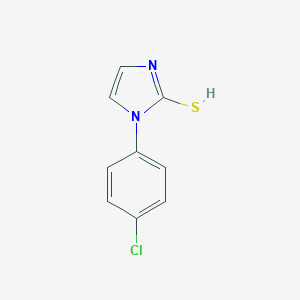
![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

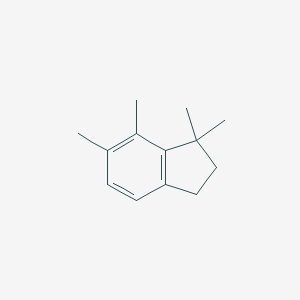
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
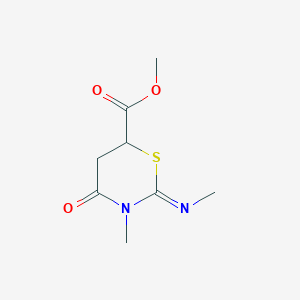
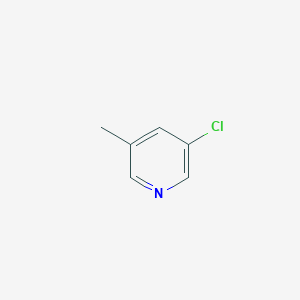
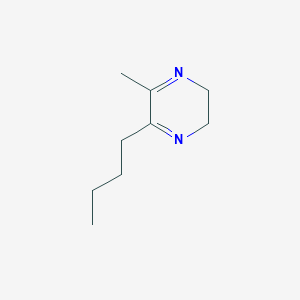
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
